Forphenicinol

Immunopharmacology Structural Biology Target Selectivity

Forphenicinol (also known as Forfenimex) is a low-molecular-weight immunomodulator (MW 197.19) and a synthetic derivative of forphenicine, a bacterial metabolite originally isolated from Streptomyces species. Unlike its parent compound forphenicine, which functions as an alkaline phosphatase inhibitor, forphenicinol does not possess inhibitory activity against alkaline phosphatase.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 71522-58-2
Cat. No. B1673538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForphenicinol
CAS71522-58-2
Synonymsalpha-amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid
forphenicinol
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)N)O)CO
InChIInChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1
InChIKeyJRBXPUUAYKCCLQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Forphenicinol (CAS 71522-58-2) Procurement Guide: A Low-Molecular-Weight Immunomodulator Derived from Forphenicine


Forphenicinol (also known as Forfenimex) is a low-molecular-weight immunomodulator (MW 197.19) and a synthetic derivative of forphenicine, a bacterial metabolite originally isolated from Streptomyces species [1]. Unlike its parent compound forphenicine, which functions as an alkaline phosphatase inhibitor, forphenicinol does not possess inhibitory activity against alkaline phosphatase . This critical structural modification converts the molecule from a direct enzyme inhibitor into a biological response modifier that augments delayed-type hypersensitivity (DTH), enhances macrophage phagocytic function, and demonstrates antitumor effects against murine transplantable tumors, all while exhibiting a favorable toxicity profile in preclinical and early clinical studies [2].

Forphenicinol vs. Forphenicine: Why Structural Analogs Cannot Be Substituted in Immunomodulation Research


Generic substitution between forphenicinol and its parent compound forphenicine is scientifically invalid due to a critical functional divergence introduced by a single synthetic modification. Forphenicine functions as an inhibitor of chick intestine alkaline phosphatase [1]. In contrast, the synthetic derivative forphenicinol was intentionally designed to eliminate this enzyme inhibitory activity entirely . This is not a potency difference but a complete loss of the parent compound's primary biochemical function, resulting in a distinct immunomodulatory profile that includes enhanced delayed-type hypersensitivity (DTH) restoration, macrophage phagocytosis augmentation, and in vivo antitumor and anti-infective activities that forphenicine does not equivalently exhibit [1]. The quantitative evidence in Section 3 demonstrates that these activities are specific to the reduced derivative and cannot be extrapolated from the parent structure.

Forphenicinol Comparative Evidence: Quantitative Differentiation from Closest Analogs and Baseline Controls


Forphenicinol vs. Forphenicine: Loss of Alkaline Phosphatase Inhibitory Activity

Forphenicine was originally discovered as an inhibitor of chick intestine alkaline phosphatase [1]. Forphenicinol was synthesized as a derivative during structure-activity relationship studies, and critical characterization revealed that 'the compound does not have inhibitory activity to alkaline phosphatase' [1]. This represents a complete functional ablation of the parent compound's defining enzymatic activity, distinguishing forphenicinol as a structurally related but mechanistically distinct entity.

Immunopharmacology Structural Biology Target Selectivity

Forphenicinol Restores Cyclophosphamide-Suppressed DTH to Normal Baseline Levels

In mice immunosuppressed by cyclophosphamide, delayed-type hypersensitivity (DTH) responses are markedly suppressed. Oral administration of forphenicinol (100 μg/animal) restored DTH responses from the cyclophosphamide-suppressed state to normal levels [1][2]. This restoration effect was observed in response to both sheep red blood cells and the hapten oxazolone, indicating a generalized immunorestorative function rather than antigen-specific enhancement [1].

Immunomodulation Delayed-Type Hypersensitivity Chemotherapy Support

Forphenicinol Enhances Antitumor Efficacy of Cyclophosphamide in Murine Mammary Carcinoma Model

In a syngeneic murine mammary carcinoma model (C3H/HeN mice), the combination of a single intraperitoneal injection of cyclophosphamide (CY) followed by eight consecutive daily oral doses of forphenicinol (FPL) demonstrated strong cooperation, resulting in most mice being cured of the tumor [1]. FPL alone (administered either pre- or post-tumor inoculation) also significantly inhibited tumor growth, whereas the CY-FPL combination produced curative outcomes with subsequent acquisition of specific antitumor immunity [1].

Cancer Immunotherapy Combination Therapy Tumor Immunology

Forphenicinol Suppresses Ehrlich Carcinoma at Low Daily Doses of 0.08-0.31 mg/kg

In murine transplantable tumor models, forphenicinol suppressed Ehrlich carcinoma growth when administered at daily doses ranging from 0.08 to 0.31 mg/kg for 10 days, starting 5 days after tumor inoculation [1]. IMC carcinoma was also suppressed at doses of 0.5 to 5 mg/kg/day for 5 days starting 8 days post-inoculation [1]. The antitumor activity was dependent on the number of tumor cells inoculated, administration schedule, and dose, but consistent tumor growth suppression was observed across multiple tumor types within this low milligram-per-kilogram dosing range [1].

Tumor Xenograft Dose-Response Antitumor Activity

Forphenicinol Increases Survival in Murine Pseudomonas aeruginosa Infection Model

Forphenicinol exhibits protective effects against experimental Pseudomonas aeruginosa infection in mice [1]. When administered at doses ranging from 15.6 to 1,000 μg/animal, forphenicinol increased survival rates in a mouse model of P. aeruginosa infection . Additionally, forphenicinol enhanced the bactericidal activity of macrophages against P. aeruginosa in mice when administered at a dose of 0.5 mg/kg . The protective mechanism was suggested to involve macrophage activation followed by enhancement of polymorphonuclear neutrophil (PMN) bactericidal activity [1].

Anti-infective Immunity Host-Directed Therapy Pseudomonas Infection

Forphenicinol Restores T-Cell Proportions in Cancer Patients with Low Baseline T-Cell Counts

In a clinical study of 55 patients (36 cancer, 13 tuberculosis, and 6 others), a single oral dose of forphenicinol ranging from 10 to 600 mg was administered to evaluate changes in immunological parameters [1]. In cancer patients with low initial T-cell percentages (baseline 'low-T' group, mean 68.0%), forphenicinol significantly increased the mean percentage of T cells to 75.6% (p < 0.05, n = 12) [1]. In tuberculosis patients with low baseline T cells (mean 63.1%), T-cell percentages increased to 78.5% (p < 0.05, n = 7) [1]. Conversely, patients with high initial B-cell percentages showed decreases from 34.6% to 26.9% in cancer patients (n = 7) and from 34.9% to 14.3% in tuberculosis patients (p < 0.025, n = 6) [1].

Clinical Immunology T-Lymphocyte Restoration Immunomodulation

Forphenicinol Application Scenarios: Where Procurement is Scientifically Justified Based on Comparative Evidence


Immunorestoration Studies Following Chemotherapy-Induced Immunosuppression

Forphenicinol is the appropriate selection for studies requiring restoration of delayed-type hypersensitivity (DTH) responses suppressed by cyclophosphamide or similar chemotherapeutic agents. Evidence demonstrates that forphenicinol (100 μg/animal, oral) restores cyclophosphamide-suppressed DTH to normal levels in murine models [1]. This application is specifically validated for scenarios where the research objective is immunorestoration rather than de novo immunostimulation, as forphenicinol does not augment antibody formation or stimulate lymphocyte proliferation in the absence of immunosuppression [1].

Combination Immunotherapy with Alkylating Agents in Syngeneic Tumor Models

Forphenicinol should be prioritized for combination studies with cyclophosphamide in syngeneic murine tumor models, particularly where curative outcomes and acquisition of tumor-specific immunity are endpoints of interest. Evidence from C3H/HeN mouse mammary carcinoma models demonstrates that the FPL-CY combination achieved curative outcomes with subsequent specific immunity, whereas either agent alone produced only growth inhibition without cure [2]. This application extends to Lewis lung carcinoma, glioblastoma, and L1210 leukemia models, where therapeutic synergism was also observed [2].

Host-Directed Therapy in Experimental Pseudomonas aeruginosa Infection

Forphenicinol is scientifically justified for procurement in studies investigating host-directed immunomodulatory approaches to P. aeruginosa infection, particularly in immunocompromised host models. Evidence shows increased survival in P. aeruginosa-infected mice at doses of 15.6-1,000 μg/animal and enhanced macrophage bactericidal activity at 0.5 mg/kg . The protective mechanism, involving macrophage activation and enhanced PMN bactericidal activity, has been characterized in both normal and immunodepressed mice [3], supporting applications where direct antimicrobial agents are either ineffective or contraindicated.

Lymphocyte Subset Normalization in Clinical Immunomonitoring Studies

Forphenicinol is appropriate for clinical or translational studies evaluating normalization of aberrant T-cell and B-cell proportions, particularly in patient populations with baseline immunological imbalances. Human clinical data demonstrate that a single oral dose of forphenicinol (60-100 mg optimal) significantly increased T-cell percentages in patients with low baseline T cells (from 68.0% to 75.6% in cancer patients; from 63.1% to 78.5% in tuberculosis patients) and decreased B-cell percentages in patients with elevated baseline B cells [4]. This immunomodulatory normalization effect, peaking at day 3 post-administration without observed adverse effects [4], distinguishes forphenicinol for applications requiring balanced immune restoration rather than broad-spectrum immunostimulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Forphenicinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.